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molecular formula C4H9NO5 B093346 Tris(hydroxymethyl)nitromethane CAS No. 126-11-4

Tris(hydroxymethyl)nitromethane

Cat. No. B093346
M. Wt: 151.12 g/mol
InChI Key: OLQJQHSAWMFDJE-UHFFFAOYSA-N
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Patent
US04978793

Procedure details

To a 250 ml round bottom flask equipped with a stir bar was added 5 g (0.03 mol) tris(hydroxymethyl) nitromethane, 3.75 g (0.36 mol) 2,2-dimethoxypropane, 100 ml acetonitrile and 6 drops concentrated hydrochloric acid. The reaction was heated to 80° C. for 18 hours. After cooling to room temperature tte volatiles were removed in vacuo to give a white solid 2,2-dimethyl-5-hydroxy methyl-5-nitro-1,3-dioxane in 82% yield.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([CH2:9][OH:10])([CH2:7][OH:8])[N+:4]([O-:6])=[O:5].CO[C:13](OC)([CH3:15])[CH3:14]>Cl.C(#N)C>[CH3:14][C:13]1([CH3:15])[O:8][CH2:7][C:3]([CH2:9][OH:10])([N+:4]([O-:6])=[O:5])[CH2:2][O:1]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCC([N+](=O)[O-])(CO)CO
Name
Quantity
3.75 g
Type
reactant
Smiles
COC(C)(C)OC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 250 ml round bottom flask equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature tte volatiles
CUSTOM
Type
CUSTOM
Details
were removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(CO1)([N+](=O)[O-])CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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